
(4-METHOXYPHENYL)METHYL 4-(3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
(4-METHOXYPHENYL)METHYL 4-(3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, methoxy groups, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)METHYL 4-(3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxyphenylacetic acid under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL)METHYL 4-(3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid and 3-methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol and 3-methoxybenzyl alcohol.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
(4-METHOXYPHENYL)METHYL 4-(3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzylamine
- 3-Methoxyphenylacetic acid
- 4-Methoxybenzoic acid
Comparison
Compared to similar compounds, (4-METHOXYPHENYL)METHYL 4-(3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its quinoline core and the presence of both methoxy and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H27NO5 |
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Molecular Weight |
433.5g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H27NO5/c1-16-23(26(29)32-15-17-10-12-19(30-2)13-11-17)24(18-6-4-7-20(14-18)31-3)25-21(27-16)8-5-9-22(25)28/h4,6-7,10-14,24,27H,5,8-9,15H2,1-3H3 |
InChI Key |
TVAJGULUGPHQMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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